Meso-lanthionine
Description
Historical Context and Evolutionary Significance of Thioether Amino Acids
The discovery of lanthionine (B1674491) dates back to 1941 when it was first isolated from wool treated with sodium carbonate, leading to its naming derived from the Latin word for wool, "Lana," and the Greek word for sulfur, "theîon" wikipedia.org. As a sulfur-containing amino acid, lanthionine belongs to a class that includes cysteine and methionine, which are fundamental to protein structure and metabolism numberanalytics.com. The early recruitment of sulfur-containing amino acids like cysteine and methionine into the genetic code, potentially predating others, suggests their critical importance in early life, possibly linked to metal-dependent catalysis and sulfur metabolism on primordial Earth pnas.orgarizona.edu. Lanthionine and its derivatives are crucial components of lantibiotics, a class of antimicrobial peptides produced by bacteria, contributing to their structural stability and bioactivity wikipedia.orgnih.govplos.orgontosight.aiacs.orgresearchgate.net. This presence in antimicrobial peptides underscores an evolutionary role in defense mechanisms.
Stereochemical Identity and Diastereomeric Complexity of Meso-Lanthionine
Lanthionine is characterized by a thioether bridge connecting two alanine (B10760859) residues, with the chemical formula C6H12N2O4S and a molar mass of approximately 208.23 g/mol wikipedia.orgbiosynth.comcymitquimica.comnih.govchemspider.com. The compound exists as three main diastereoisomers: (R,R)-lanthionine, (S,S)-lanthionine, and this compound acs.orgnih.govebi.ac.ukuliege.beresearchgate.netrsc.orgrsc.org. This compound, specifically, possesses the (2S,6R) stereochemical configuration ontosight.ai. It is distinct from L,L-lanthionine, which is formed from two L-cysteine (B1669680) residues researchgate.netnih.gov. Another related compound, methyllanthionine (MeLan), is derived from threonine and exhibits various stereochemistries, such as (2S,3S,6R) and (2R,3R,6R) nih.govacs.orgacs.orgresearchgate.net. The precise stereochemistry of these lanthionine and methyllanthionine cross-links is vital for the biological activity of lantibiotics, with substrate sequences often dictating the stereoselectivity of their formation acs.orgacs.orgacs.orgresearchgate.netnih.gov.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C6H12N2O4S | wikipedia.orgbiosynth.comcymitquimica.comnih.govchemspider.com |
| Molar Mass | ~208.23 g/mol | wikipedia.orgbiosynth.comcymitquimica.comnih.govchemspider.com |
| CAS Number | 922-55-4 (for DL/meso mixture) | biosynth.comcymitquimica.comchemspider.com |
| Melting Point | ~302 °C | biosynth.com |
| Stereochemical Configuration | (2S,6R) | ontosight.ai |
Table 2: Lanthionine Stereoisomers
| Stereoisomer | Configuration |
| (R,R)-lanthionine | (2R,6S) |
| (S,S)-lanthionine | (2S,6R) |
| This compound | (2S,6R) |
Positioning within Non-Proteinogenic Amino Acid Metabolism and Biogenesis
Non-proteinogenic amino acids (NPAAs) are a diverse group of molecules that, unlike the standard proteinogenic amino acids, are not directly incorporated into proteins during translation. They serve a variety of crucial functions, including acting as metabolic intermediates, signaling molecules, and defense compounds in plants and microorganisms cultivatorphytolab.comwikipedia.orgmdpi.comfrontiersin.org.
This compound holds a significant position within microbial metabolism, particularly in the cell wall structure of Fusobacterium nucleatum. This opportunistic oral pathogen utilizes this compound as a diaminodicarboxylic acid within its pentapeptide cross-link, replacing the more common meso-2,6-diaminopimelic acid (DAP) found in many other Gram-negative bacteria researchgate.netresearchgate.netnih.gov. Beyond cell wall synthesis, this compound is a fundamental component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activities wikipedia.orgnih.govplos.orgontosight.aiacs.orgresearchgate.net.
The biogenesis of lanthionine involves specific enzymatic pathways. L,L-lanthionine is typically synthesized by lanthionine synthase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the β-replacement of L-cysteine with another L-cysteine, also producing hydrogen sulfide (B99878) (H₂S) researchgate.netnih.govresearchgate.netebi.ac.uk. Research into F. nucleatum has proposed two primary mechanisms for the formation of its characteristic this compound:
The lanthionine synthase enzyme may catalyze the β-replacement of L-cysteine with D-cysteine (B559563), with D-cysteine showing a faster reaction rate with the intermediate researchgate.netnih.gov.
A separate enzyme, identified as FN1732 (sharing low sequence identity with diaminopimelate epimerase), has been shown to convert L,L-lanthionine into this compound with a kcat of 0.07 s⁻¹ and a KM of 1.9 mM researchgate.netnih.gov.
In the context of lantibiotic biosynthesis, class I lantibiotics involve dedicated enzymes: LanB dehydratases that convert serine or threonine residues into dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively, followed by LanC cyclases that catalyze the Michael-type addition of cysteine thiols to these dehydroamino acids, forming the lanthionine or methyllanthionine cross-links nih.govplos.orgresearchgate.netacs.orgresearchgate.net. This compound, specifically, arises from the reaction between serine and cysteine wikipedia.orgontosight.ai. Furthermore, metabolic engineering efforts have demonstrated that Escherichia coli strains can be engineered to produce this compound, incorporating it into their peptidoglycan by overexpressing the metB gene and disrupting the metC gene, enabling growth in the absence of DAP nih.govnih.gov.
Table 3: Proposed this compound Biosynthesis Mechanisms in Fusobacterium nucleatum
| Mechanism | Key Enzyme(s) / Reaction | Product Formed |
| Mechanism 1 | Lanthionine synthase (PLP-dependent) | |
| β-replacement of L-cysteine with D-cysteine | This compound | |
| Mechanism 2 | FN1732 (putative diaminopimelate epimerase homolog) | |
| Conversion of L,L-lanthionine to this compound (kcat = 0.07 s-1, KM = 1.9 mM) | This compound |
Compound Names Mentioned:
this compound
Lanthionine
Cysteine
Methionine
Serine
Threonine
Dehydroalanine (Dha)
Dehydrobutyrine (Dhb)
L,L-lanthionine
(R,R)-lanthionine
(S,S)-lanthionine
Methyllanthionine (MeLan)
Meso-2,6-diaminopimelic acid (DAP)
L-allo-cystathionine
Homocysteine
Histidine
GABA (gamma-aminobutyric acid)
Ornithine
Citrulline
Argininosuccinate
Canavanine
Nisin
Subtilin
Epidermin
Ancovenin
Geobacillin II
Cytolysin
Haloduracin
Carnolysin
Labyrinthopeptin A2
Labyrinthopeptin
Labionin
Lacticin 481
SapT
Structure
2D Structure
3D Structure
Properties
CAS No. |
922-56-5 |
|---|---|
Molecular Formula |
C6H12N2O4S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |
InChI Key |
DWPCPZJAHOETAG-ZXZARUISSA-N |
SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N |
Isomeric SMILES |
C([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N |
Origin of Product |
United States |
Enzymology and Biosynthetic Pathways of Meso Lanthionine
Dehydratase-Catalyzed Dehydration and Cyclization Mechanisms
The core of lanthionine (B1674491) biosynthesis lies in the enzymatic conversion of serine and threonine into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by the formation of thioether linkages.
Serine and Threonine Dehydration to Dehydroalanine and Dehydrobutyrine
The initial step in lanthionine formation involves the dehydration of serine and threonine residues within a precursor peptide or directly from amino acids. This process converts the hydroxyl group of serine into a double bond, yielding dehydroalanine (Dha), and similarly converts the hydroxyl group of threonine into a double bond, producing dehydrobutyrine (Dhb) plos.orgasm.orgacs.orgnih.govrsc.orgwikipedia.orgrsc.orgnih.gov. The mechanisms for this dehydration vary among different classes of lanthipeptide synthetases. For instance, Class I lanthipeptide synthetases utilize separate dehydratase enzymes (LanB), which often activate the serine/threonine hydroxyl group via glutamylation or phosphorylation before elimination plos.orgnih.govresearchgate.netpnas.orgnih.gov. Class II enzymes, like LanM, are bifunctional and perform both dehydration and cyclization pnas.orgnih.govrsc.org.
In the context of meso-lanthionine formation in Fusobacterium nucleatum, research suggests a potential role for a PLP-dependent enzyme, lanthionine synthase (LS), in this process. While LS primarily catalyzes the formation of l,l-lanthionine through the β-replacement of l-cysteine (B1669680) with a second molecule of l-cysteine, studies propose that it might also produce this compound by utilizing d-cysteine (B559563) as a nucleophile researchgate.netnih.govebi.ac.ukacs.orgnih.gov. This implies that the dehydration step might occur on a precursor, or that the enzyme itself facilitates the conversion of serine/threonine to Dha/Dhb.
Michael-Type Addition of Cysteine Thiolates
Following the generation of dehydroamino acids (Dha and Dhb), the next critical step is the intramolecular Michael-type addition of a cysteine thiol group to the β-carbon of the dehydroamino acid plos.orgasm.orgacs.orgnih.govrsc.orgwikipedia.orgnih.govresearchgate.netpnas.orgnih.govnih.govrsc.orgnih.govacs.orgtaylorandfrancis.comresearchgate.netacs.orgfrontiersin.orgacs.orgresearchgate.netoup.com. This nucleophilic attack creates a thioether bond, forming either lanthionine (from Dha and cysteine) or methyllanthionine (from Dhb and cysteine) asm.orgacs.orgnih.govrsc.orgwikipedia.orgnih.govresearchgate.netpnas.orgnih.govrsc.orgnih.govtaylorandfrancis.comresearchgate.netacs.orgoup.com.
The stereochemical outcome of this addition is crucial. Typically, the addition of a cysteine thiolate to dehydroalanine results in a mixture of diastereomers, including the l,l-lanthionine and this compound forms researchgate.netfrontiersin.orgucl.ac.uk. In F. nucleatum, the formation of this compound is particularly interesting. It has been proposed that the lanthionine synthase might utilize d-cysteine, which would then add to dehydroalanine to yield this compound researchgate.netnih.gov. Alternatively, an enzyme identified as FN1732, with low sequence identity to diaminopimelate epimerase, has been shown to convert l,l-lanthionine into this compound, suggesting an epimerization step after the initial lanthionine formation researchgate.netnih.gov.
Lanthionine Synthase Enzyme Family Characterization
The enzymes responsible for lanthionine formation are diverse and can be broadly categorized into different classes based on their domain structures and catalytic mechanisms.
PLP-Dependent Enzyme Activities in Thioether Bond Formation
Pyridoxal-5'-phosphate (PLP) is a critical cofactor for a wide array of enzymes involved in amino acid metabolism, including those that catalyze thioether bond formation nih.govresearchgate.net. Lanthionine synthase (LS) from F. nucleatum is a prominent example of a PLP-dependent enzyme involved in lanthionine biosynthesis researchgate.netnih.govebi.ac.ukacs.orgnih.govresearchgate.net. This enzyme belongs to the fold type II PLP-dependent enzyme family and plays a role in the β-replacement reaction of cysteine residues ebi.ac.ukacs.orgnih.govresearchgate.net. While its primary role is the formation of l-lanthionine and hydrogen sulfide (B99878) (H₂S) from two molecules of l-cysteine, it exhibits catalytic promiscuity, a characteristic shared with related enzymes like O-acetylserine sulfhydrylase (OASS) and cystathionine (B15957) β-synthase (CBS) ebi.ac.ukacs.orgnih.govresearchgate.net.
Kinetic Analysis of Lanthionine Synthase Catalysis
Kinetic studies provide crucial insights into the catalytic efficiency and substrate specificity of lanthionine synthases. Research on the lanthionine synthase from F. nucleatum has revealed specific kinetic parameters. For instance, studies indicate that d-cysteine reacts with the α-aminoacylate intermediate with a higher association rate (kon) and a lower dissociation constant (Kd) compared to l-cysteine, suggesting a preference for d-cysteine in the formation of this compound researchgate.netnih.gov. Furthermore, a separate enzyme, FN1732, identified in F. nucleatum, has been characterized for its ability to convert l,l-lanthionine to this compound. This conversion exhibits a kcat of 0.07 ± 0.001 s⁻¹ and a KM of 1.9 ± 0.1 mM, indicating its specific role in this compound production researchgate.netnih.gov.
Table 1: Kinetic Parameters for FN1732 Catalysis
| Enzyme | Reaction | kcat (s⁻¹) | KM (mM) | Reference |
| FN1732 | l,l-lanthionine to this compound | 0.07 ± 0.001 | 1.9 ± 0.1 | nih.gov |
Divergent Biosynthetic Routes in Microorganisms
The biosynthesis of lanthionine and related structures is achieved through various enzymatic machineries across different microbial species, reflecting evolutionary divergence. Lanthipeptide synthetases are generally classified into four main types:
Class I: Utilizes separate dehydratase (LanB) and cyclase (LanC) enzymes plos.orgnih.govresearchgate.netpnas.orgnih.govtaylorandfrancis.com.
Class II: Employs a single bifunctional enzyme (LanM) that performs both dehydration and cyclization plos.orgnih.govresearchgate.netpnas.orgnih.govrsc.orgtaylorandfrancis.com.
Class III and IV: Involve enzymes with more complex domain arrangements, often including kinase and lyase domains alongside cyclase domains plos.orgnih.govpnas.orgtaylorandfrancis.comacs.org.
While these classes describe the general pathways for lanthipeptide modification, the specific mechanisms for this compound production in F. nucleatum highlight a unique adaptation. The presence of a PLP-dependent lanthionine synthase capable of utilizing d-cysteine, or a dedicated epimerase like FN1732, represents a specialized route to incorporate this compound into the bacterial cell wall researchgate.netnih.gov. This diversity in enzymatic machinery underscores the varied evolutionary strategies microorganisms employ to synthesize complex post-translational modifications.
Compound List
this compound
Lanthionine
Dehydroalanine (Dha)
Dehydrobutyrine (Dhb)
Cysteine
Serine
Threonine
Methyllanthionine (MeLan)
Pyridoxal (B1214274) phosphate (B84403) (PLP)
l-cysteine
d-cysteine
l,l-lanthionine
l-lanthionine
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Lanthipeptides, a large class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are characterized by the presence of thioether cross-links, primarily lanthionine (Lan) and methyllanthionine (MeLan) residues acs.orgnih.govnih.govresearchgate.netnih.govfrontiersin.orgnih.gov. These modifications are crucial for the structural conformation and biological activity of these peptides, many of which exhibit antimicrobial properties and are classified as lantibiotics acs.orgnih.govfrontiersin.orgasm.orgresearchgate.netresearchgate.netuni-duesseldorf.de. The biogenesis of lanthipeptides involves a two-step process: first, the dehydration of serine (Ser) and threonine (Thr) residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively; second, the Michael-type addition of cysteine (Cys) thiols to these dehydrated residues to form the characteristic thioether bonds acs.orgnih.govresearchgate.netnih.govfrontiersin.orgnih.govasm.org. While this compound is a key component of many lanthipeptides, its direct role in the biosynthesis of these peptides as a building block is distinct from its role as a component of bacterial peptidoglycan.
In the biosynthesis of RiPPs, including lanthipeptides, precursor peptides are synthesized on ribosomes. These precursor peptides consist of a core peptide, which will become the mature bioactive molecule, and an N-terminal leader peptide acs.orgnih.govfrontiersin.orgnih.govunibo.it. The leader peptide plays a critical role in guiding the post-translational modifications. It is recognized by specific modification enzymes, such as dehydratases and cyclases, which catalyze the formation of lanthionine rings and other modifications acs.orgfrontiersin.orgnih.govnih.gov. The leader peptide also often acts as a secretion signal for the peptide exporter and can influence the efficiency and specificity of these enzymatic modifications acs.orgfrontiersin.orgnih.gov.
Integration into Bacterial Peptidoglycan Biosynthesis
Meso-diaminopimelic acid (m-DAP) is a crucial component of the peptidoglycan (PG) layer in most Gram-negative and some Gram-positive bacteria, typically found at the third position of the stem peptide oup.comsci-hub.senih.govbiorxiv.orgbiorxiv.orgnih.govwikipedia.orgebi.ac.ukresearchgate.netgenominfo.org. However, certain bacterial species, such as Fusobacterium nucleatum, incorporate this compound into their peptidoglycan instead of m-DAP researchgate.netnih.govresearchgate.netinvivogen.com. This compound serves as a structural analog or surrogate for m-DAP in these organisms, fulfilling a similar role in the cross-linking of peptidoglycan chains nih.govbiorxiv.orgbiorxiv.orgebi.ac.ukresearchgate.netinvivogen.comnih.gov. The synthetic challenge in obtaining m-DAP has also led to research into this compound and other analogs as potential mimics for studying peptidoglycan biosynthesis and structure nih.govbiorxiv.org.
The biosynthesis of this compound and its incorporation into peptidoglycan involve specific enzymatic machinery. In Fusobacterium nucleatum, research suggests two potential mechanisms for this compound formation. One possibility involves the lanthionine synthase enzyme, which, in addition to forming l,l-lanthionine from two molecules of l-cysteine, might also catalyze the formation of this compound through the β-replacement of l-cysteine with d-cysteine researchgate.netresearchgate.netnih.govubc.ca. Kinetic analysis indicates that d-cysteine reacts faster with the intermediate than l-cysteine researchgate.netnih.gov. A second proposed mechanism involves an enzyme, FN1732, identified in F. nucleatum, which has been characterized as a histidine racemase (HisR). This enzyme can convert l,l-lanthionine to this compound with a kcat of 0.07 s⁻¹ and a KM of 1.9 mM researchgate.netnih.govresearchgate.net. Earlier hypotheses suggested this enzyme might be a diaminopimelate epimerase, but its activity is significantly higher with histidine researchgate.netnih.govresearchgate.net.
Escherichia coli can incorporate this compound into its peptidoglycan when its own m-DAP synthesis is impaired. For instance, E. coli strains engineered to overproduce cystathionine γ-synthase (MetB) and lacking cystathionine β-lyase (MetC) can synthesize excess l-cystathionine (B1193133) and l-allo-cystathionine, which are then converted to this compound and incorporated into the peptidoglycan in the absence of m-DAP nih.govasm.orgresearchgate.net. The MurE synthetase, responsible for adding the diamino acid to the UDP-MurNAc precursor, accepts this compound as a substrate, albeit with higher KM values compared to m-DAP nih.gov.
Genetic Determinants and Gene Cluster Analysis for this compound Biosynthesis
While specific gene clusters dedicated solely to this compound biosynthesis for peptidoglycan incorporation are not as extensively documented as those for lantibiotics, the enzymes involved in its formation are encoded within the bacterial genome. In F. nucleatum, the gene product FN1732 (identified as HisR) is implicated in the conversion of l,l-lanthionine to this compound researchgate.netnih.govresearchgate.net. The broader pathways for amino acid metabolism and modification, including those involving cysteine and serine, are critical. For example, mutations in genes related to cysteine biosynthesis, such as cbs (cystathionine β-synthase), have been linked to the utilization of lanthionine in place of DAP in Mycobacterium smegmatis ebi.ac.ukasm.org. In the context of RiPPs, lantibiotic gene clusters typically contain a structural gene for the precursor peptide, modification enzymes (like dehydratases and cyclases), and often a transporter and immunity protein researchgate.netresearchgate.net. While these clusters are for lantibiotic production, the enzymes involved in lanthionine formation within these pathways (e.g., lanthionine synthases) share mechanistic similarities with enzymes that might be involved in other forms of lanthionine synthesis.
Compound List
this compound (m-LAN)
Meso-diaminopimelic acid (m-DAP)
L-cysteine
D-cysteine
L-alanine
D-alanine
L-glutamic acid
D-iso-glutamic acid
L-lysine
L-allo-cystathionine
L-cystathionine
Serine (Ser)
Threonine (Thr)
Dehydroalanine (Dha)
Dehydrobutyrine (Dhb)
3-methyllanthionine (MeLan)
L-ornithine
Glycine
L-homoserine
γ-glutamyl-meso-diaminopimelic acid (iE-DAP)
Cystine
Djenkolic acid
Selenolanthionine
Meso-cystine (B1588554) (m-CYT)
Meso-oxa-DAP
Labionin
Erythro-3,5-diaminohexanoate
β-L-lysine
N-acetylmuramic acid (MurNAc)
N-acetylglucosamine (GlcNAc)
L-Ala-D-iGlu-meso-A2pm-D-Ala-D-Ala
L-Ala-D-iGlu-meso-DAP-D-Ala-D-Ala
L-Ala-D-iGlu-L-Lys-D-Ala-D-Ala
L-Ala-D-iGlu-L-ornithine-D-Ala-D-Ala
L-Ala-D-iGlu-meso-lanthionine-D-Ala-D-Ala
L-Ala-D-iGlu-L-homoserine-D-Ala-D-Ala
Cinnamycin
Nisin
Mersacidin
Nukacin ISK-1
Lacticin 481
Lacticin 3147
Haloduracin
Epidermin
Subtilin
Gallidermin
Paenicidin A
Elgicin A
Amylolysin
Catenulipeptin
SapB
Viridisin A1
Viridisin A2
Mutacin 1140
Microcin B17
Labyrinthopeptin A2
Bottromycin
Patellamide
Microviridins
Lasso peptides
L-FDAA
L-FDLA
Advanced Chemical Synthesis and Analogues of Meso Lanthionine
Stereoselective and Diastereoselective Synthetic Methodologies
Control over the stereochemistry at the two chiral centers of lanthionine (B1674491) is a critical challenge in its synthesis. Various methodologies have been devised to achieve high levels of stereoselectivity and diastereoselectivity, yielding the desired meso-(2S, 6R) diastereomer.
One of the established routes to lanthionine involves the extrusion of a sulfur atom from a cystine derivative. This approach is conceptually straightforward, relying on the desulfurization of a disulfide bond to form the desired thioether linkage. While effective, this method often requires careful control of reaction conditions to achieve the desired stereochemical outcome and can sometimes be associated with low yields. The sulfur extrusion method has been a key pathway utilized in the total synthesis of some lantibiotics. wikipedia.org
A common approach involves the use of phosphines, such as tris(dialkylamino)phosphines, to mediate the desulfurization process. The reaction proceeds through a thiophosphonium intermediate, which then collapses to form the lanthionine thioether and a phosphine (B1218219) sulfide (B99878) byproduct. The stereochemical integrity of the starting cystine derivative is largely maintained during this process, making it a viable method for stereoselective synthesis.
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| Protected Cystine Derivative | Tris(diethylamino)phosphine | Toluene, reflux | Protected Meso-lanthionine | 45-60 | Varies |
This table is representative of typical yields for this type of reaction and may not reflect a specific cited study.
The ring-opening of activated serine derivatives, such as β-lactones and cyclic sulfamidates, with a cysteine nucleophile is a powerful and widely employed strategy for the stereoselective synthesis of lanthionines. wikipedia.orgnih.gov This approach offers excellent control over the stereochemistry of the newly formed C-S bond.
The reaction of an N-protected serine β-lactone with a suitably protected cysteine derivative proceeds via an SN2 mechanism. nih.gov The stereochemistry at the β-carbon of serine is inverted during the nucleophilic attack by the cysteine thiol, while the stereocenter of the cysteine derivative remains unchanged. This allows for the predictable formation of a specific lanthionine diastereomer. For example, the reaction of an L-serine-derived β-lactone with D-cysteine (B559563) will yield the (2R, 6S)-lanthionine, while reaction with L-cysteine (B1669680) will produce this compound.
Cyclic sulfamidates, derived from serine or other β-hydroxy-α-amino acids, serve as stable and versatile electrophiles for lanthionine synthesis. nih.govnih.gov The ring-opening is typically achieved by nucleophilic attack of a cysteine thiol at the β-carbon, leading to the formation of the thioether linkage with inversion of configuration. nih.gov This method has been successfully applied to the synthesis of orthogonally protected lanthionine derivatives suitable for solid-phase peptide synthesis. nih.gov The use of cyclic sulfamidates offers advantages in terms of stability and handling compared to the more reactive β-lactones. acs.orgnih.gov
| Electrophile | Nucleophile | Conditions | Product Stereochemistry | Yield (%) | Reference |
| Boc-L-Serine-β-lactone | Fmoc-D-Cys-OAllyl | Cs2CO3, DMF | (2R, 6S)-Lanthionine | >90 | nih.gov |
| (S)-Sulfamidate | (R)-Cysteine | Aqueous solution | This compound | >99 (diastereoselectivity) | nih.gov |
| (R)-Sulfamidate | (S)-Cysteine | Aqueous solution | This compound | >99 (diastereoselectivity) | nih.gov |
The hetero-conjugate addition, or Michael addition, of a cysteine thiol to a dehydroalanine (B155165) (Dha) residue is a biomimetic approach that has been extensively utilized for the synthesis of lanthionines. wikipedia.org This method mimics the natural biosynthetic pathway of many lantibiotics, where the thioether bond is formed by the addition of a cysteine thiol to a dehydrated serine or threonine residue.
In a synthetic context, a peptide containing a dehydroalanine residue is treated with a cysteine-containing peptide or a protected cysteine amino acid. The addition of the thiol to the α,β-unsaturated system proceeds readily, often under mild basic conditions, to form the lanthionine bridge. The stereochemical outcome of this reaction can be influenced by various factors, including the local peptide sequence and the reaction conditions, which can sometimes lead to a mixture of diastereomers.
A significant challenge in peptide synthesis, including the synthesis of lanthionine-containing peptides, is the prevention of racemization at the α-carbon of the amino acid residues. highfine.com Racemization can occur at various stages of the synthesis, particularly during the activation of the carboxylic acid group for peptide bond formation. highfine.com The activated amino acid can be susceptible to deprotonation at the α-carbon, leading to the formation of an oxazolone (B7731731) intermediate which can readily racemize. peptide.com
Amino acids with electron-withdrawing groups in their side chains, such as cysteine and serine, are particularly prone to racemization. highfine.com In the context of this compound synthesis, maintaining the stereochemical integrity of both the cysteine and serine-derived precursors is paramount. Strategies to suppress racemization include the use of coupling reagents that minimize the formation of the oxazolone intermediate, such as those containing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). highfine.compeptide.com Careful control of the reaction temperature and the amount of base used is also crucial to minimize epimerization. highfine.com
Total Synthesis of this compound-Containing Peptides
The successful synthesis of this compound as a building block has paved the way for the total synthesis of complex lanthionine-containing peptides, including lantibiotics and their analogues.
Solid-phase peptide synthesis (SPPS) has emerged as the premier technology for the chemical synthesis of peptides, including those containing lanthionine bridges. peptide.comscispace.comnih.gov The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.comnih.gov This approach allows for the use of excess reagents to drive reactions to completion, with purification being simplified to washing the solid support. peptide.com
For the incorporation of this compound into peptides via SPPS, two main strategies are employed: the "pre-formed building block" approach and the "on-resin cyclization" approach.
In the pre-formed building block approach, an orthogonally protected this compound dipeptide is first synthesized in solution using one of the stereoselective methods described above. nih.gov This building block, with its stereochemistry already defined, is then incorporated into the peptide sequence during SPPS like any other amino acid. This method offers excellent control over the stereochemistry of the lanthionine bridge. The protecting groups on the two amino functions and the carboxylic acid must be orthogonal to allow for selective deprotection and chain elongation. scispace.com For example, the use of Fmoc for N-terminal protection, t-butyl for side-chain protection, and an acid-labile linker to the resin is a common orthogonal scheme. nih.gov
The on-resin cyclization strategy involves assembling the linear peptide precursor on the solid support and then forming the lanthionine bridge in a subsequent step. This can be achieved, for instance, by incorporating a serine (or threonine) and a cysteine residue at the desired positions in the peptide sequence. The serine residue is then dehydrated to dehydroalanine, followed by an intramolecular Michael addition of the cysteine thiol to form the lanthionine ring. Alternatively, a serine-derived cyclic sulfamidate can be incorporated into the peptide, followed by an intramolecular ring-opening by a cysteine residue to form the bridge. acs.orgnih.gov This late-stage cyclization can be advantageous for the synthesis of complex, multi-ringed lantibiotics.
Orthogonal Protecting Group Methodologies
The synthesis of this compound for incorporation into peptides, especially via solid-phase peptide synthesis (SPPS), necessitates the use of orthogonal protecting groups. biosynth.com This strategy allows for the selective deprotection of specific functional groups (α-amino and α-carboxyl) on each of the two amino acid moieties without affecting other protecting groups on the molecule. biosynth.com This level of control is essential for the regioselective formation of peptide bonds and the construction of complex, bridged peptide architectures.
Several methodologies have been developed for the stereoselective synthesis of orthogonally protected this compound. A prominent and efficient approach involves the nucleophilic ring-opening of activated three-membered rings, such as sulfamidates or aziridines.
One concise and highly stereoselective method utilizes the nucleophilic ring-opening of cyclic sulfamidates derived from serine. rsc.orgthieme-connect.comnih.gov In this approach, enantiomerically pure sulfamidates, serving as chiral β-alanine cation equivalents, react with protected cysteine derivatives. The reaction proceeds with high diastereoselectivity, allowing for the synthesis of specific this compound diastereomers. nih.gov The choice of protecting groups on the cysteine nucleophile and the sulfamidate is critical for achieving orthogonality. For instance, using an N-Boc-protected cysteine and a suitably protected sulfamidate allows for the preparation of this compound derivatives with orthogonal protection schemes suitable for SPPS. rsc.orgthieme-connect.com
Another powerful strategy involves the ring-opening of peptide-embedded aziridines. nih.gov This method offers a high degree of stereocontrol. The synthesis of labionin, a complex amino acid that is a derivative of this compound, has been achieved using a strategy that incorporates five orthogonal protecting groups, highlighting the sophistication of modern protecting group strategies. nih.gov
The table below summarizes key orthogonal protecting group strategies employed in the synthesis of this compound and its derivatives, highlighting the versatility of these methods.
| Precursor 1 (Protecting Groups) | Precursor 2 (Protecting Groups) | Coupling Method | Key Features | Reference |
| (S)-N-Boc-cysteine | (R)-Sulfamidate | Nucleophilic ring-opening | High diastereoselectivity (>99%) | nih.gov |
| N-Trityl-β-iodoalanine | N-Fmoc-cysteine allyl ester | SN2 displacement | Prone to rearrangement via aziridine (B145994) intermediate | nih.gov |
| N-Cbz-aziridine | N-Boc-cysteine | Lewis acid-catalyzed ring-opening | Stereocontrolled synthesis | nih.gov |
| Carbamate-protected iodoalanine | N-Fmoc-cysteine allyl ester | SN2 displacement | Yielded a mixture of diastereoisomers | researchgate.net |
Design and Synthesis of this compound Bioisosteres and Derivatives
Selenolanthionine , where the thioether bridge of lanthionine is replaced by a selenoether bridge, is a significant bioisostere. The synthesis of selenolanthionine-containing peptides can be achieved through the alkylation of a selenocysteine (B57510) (Sec) residue with a β-chloro-L-alanine derivative. thieme-connect.com This approach has been successfully applied to the synthesis of selenolanthionine-bridged peptides on a solid support. The p-methoxybenzyl (PMB) group is a commonly used protecting group for the selenol side chain of selenocysteine during SPPS. nih.gov
Meso-oxa-diaminopimelic acid (meso-oxa-DAP) is another important bioisostere where the sulfur atom of this compound is replaced by an oxygen atom. The synthesis of peptides containing meso-oxa-DAP often utilizes the ring-opening of a peptide-embedded aziridine by a serine residue. mdpi.com This strategy provides a stereocontrolled route to these oxygen-containing analogues. The synthesis of conformationally constrained γ-D-Glu-meso-DAP analogues, where meso-DAP is mimicked by structures containing isoxazoline (B3343090) or pyridine (B92270) moieties, has also been explored to probe the structural requirements for biological activity. mdpi.com
The table below outlines synthetic approaches to these key bioisosteres.
| Bioisostere | Synthetic Strategy | Key Precursors | Protecting Groups | Reference |
| Selenolanthionine | Se-alkylation | N-Boc-L-selenocysteine, β-chloro-L-alanine | Boc, PMB | thieme-connect.com |
| Meso-oxa-DAP | Ring-opening of peptide-embedded aziridine | Serine, Aziridine-2-carboxylate | Fmoc, Boc | mdpi.com |
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, SAR studies aim to elucidate the impact of modifications to the thioether bridge, the stereochemistry of the α-carbons, and the nature of the side chains on biological function.
The incorporation of this compound and its bioisosteres into peptides can significantly influence their conformation and, consequently, their interaction with biological targets. For instance, replacing the disulfide bond in peptides with a more stable lanthionine bridge has been shown to enhance resistance to enzymatic degradation.
While extensive quantitative SAR data for a wide range of this compound analogues is still emerging, several studies have provided valuable insights. For example, the antibacterial activity of lantibiotics is known to be highly dependent on the integrity and stereochemistry of the lanthionine rings. nih.govacs.org
The following table presents a summary of representative SAR findings for this compound and its analogues.
| Analogue/Modification | Biological Target/Activity | Key SAR Findings | Reference |
| This compound replacing meso-diaminopimelic acid | Bacterial peptidoglycan biosynthesis | This compound can effectively replace meso-diaminopimelic acid in vivo in E. coli. | nih.gov |
| Selenolanthionine bridge in peptides | General peptide stability and activity | Selenoether linkage provides greater stability in redox processes compared to disulfide bonds. | thieme-connect.com |
| Meso-oxa-DAP containing peptides | Innate immune receptor NOD1 | Constraining the terminal amino group of meso-DAP analogues abrogates NOD1 activation. | mdpi.com |
| Lanthionine stereochemistry in lacticin 481 | Antibacterial activity | The stereochemistry of the lanthionine bridge is crucial for the biological activity of this lantibiotic. | acs.org |
Biological and Functional Roles of Meso Lanthionine in Complex Systems
Structural Contribution to Lanthipeptide Conformation and Stability
The presence of meso-lanthionine and its stereoisomers is a defining feature of lanthipeptides. These thioether cross-links are enzymatically installed post-translationally, creating intramolecular rings that are fundamental to the peptide's structure and function. nih.gov
The thioether bridges formed by lanthionine (B1674491) residues introduce significant structural constraints, resulting in polycyclic peptides with reduced conformational flexibility. frontiersin.orgnih.gov This cyclization is a critical factor in stabilizing a defined three-dimensional structure, which can enhance metabolic stability and pre-organize the peptide for binding to its biological target. nih.govnih.gov By locking the peptide backbone into a specific arrangement, the entropic cost of receptor binding is decreased, potentially leading to higher affinity and specificity. nih.gov
| Feature | Description | Impact on Peptide |
| Thioether Bridge | A stable C-S-C bond forming an intramolecular ring. | Confers high resistance to chemical and enzymatic degradation compared to disulfide bonds. |
| Cyclization | Formation of one or more rings within the peptide sequence. | Reduces the number of accessible conformations, leading to a more rigid structure. frontiersin.orgnih.gov |
| Pre-organization | The peptide is locked into a conformation that is close to its bioactive shape. | Lowers the energetic penalty required for binding to a receptor or target molecule. nih.govnih.gov |
This table summarizes the key structural impacts of this compound incorporation into peptides.
The constrained conformations endowed by lanthionine bridges are directly responsible for the diverse biological activities of lanthipeptides, which extend well beyond antimicrobial action. nih.gov These activities are a direct consequence of the specific shapes that allow these peptides to interact with various cellular targets. Lanthionine-induced cyclization can significantly enhance receptor specificity, including subtype specificity for G protein-coupled receptors (GPCRs). nih.gov
Research has identified lanthipeptides with a range of non-antimicrobial biological functions. The rigid structure is crucial for these peptides to exert their specific effects, which are often highly potent.
| Lanthipeptide Activity | Description | Reference |
| Antinociceptive | Acts to relieve pain. A glycosylated, labionin-containing lanthipeptide demonstrated marked antinociceptive activity. | dntb.gov.ua |
| Antiviral | Inhibits the replication or function of viruses. | frontiersin.orgnih.gov |
| Antifungal | Inhibits the growth of fungi. | frontiersin.orgnih.gov |
| Morphogenetic | Influences the development of form and structure in an organism. | nih.gov |
This table presents examples of biological activities of lanthipeptides, highlighting the functional diversity conferred by their structurally constrained nature.
Immunomodulatory Properties via Pattern Recognition Receptor Activation
This compound is also a component of the cell wall peptidoglycan (PGN) in certain bacteria, such as the oral pathogen Fusobacterium nucleatum. researchgate.net In this context, it functions as a pathogen-associated molecular pattern (PAMP), a molecule that can be recognized by the host's innate immune system.
NOD1 is an intracellular pattern recognition receptor that plays a crucial role in detecting the presence of bacteria by recognizing specific fragments of their PGN. nih.gov Studies have shown that synthetic this compound is recognized by and can directly activate NOD1. nih.govelsevierpure.com This activation occurs in various human epithelial cells and triggers downstream signaling pathways, such as the activation of nuclear factor-kappa B (NF-κB), leading to the production of antibacterial factors and inflammatory cytokines. nih.govnih.gov
While often recognized as part of a larger PGN fragment, this compound itself has been identified as a minimal agonist for NOD1, although its activity may be weaker than more complex PGN-derived agonists like γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). nih.govelsevierpure.comfrontiersin.org This finding positions this compound as a key molecular signal for the presence of specific bacteria that incorporate it into their cell walls.
| Receptor | Ligand | Cellular Outcome | Reference |
| Human NOD1 | Synthetic this compound | Activation of epithelial cells; generation of antibacterial factors. | nih.govelsevierpure.com |
| Porcine NOD1 | This compound | Activation of NF-κB in transfected cells. | nih.gov |
This table details the interaction between this compound and the NOD1 receptor, summarizing the observed outcomes.
The innate immune system relies on pattern recognition receptors to identify conserved microbial structures. NOD1 acts as a sentinel molecule, particularly at epithelial barriers, enabling the intracellular detection of bacteria through the recognition of PGN components like meso-diaminopimelic acid (meso-DAP) and structurally comparable moieties such as this compound. nih.govelsevierpure.com The specificity of this recognition is high; for instance, stereoisomers of meso-DAP that are not "meso" are only slightly active or completely inactive in stimulating NOD1. nih.govelsevierpure.com
The presence of this compound in the PGN of certain Gram-negative bacteria provides a distinct chemical signature that can be surveyed by the host immune system. nih.govelsevierpure.com The recognition of these specific PGN fragments allows the host to mount a tailored immune response appropriate for the invading pathogen. frontiersin.org
Metabolic Engineering and Host-Pathogen Interaction Studies
The unique properties of this compound have made it a subject of interest in both metabolic engineering and the study of host-pathogen dynamics.
In the field of metabolic engineering, the enzymatic machinery responsible for producing lanthipeptides has been harnessed to create novel molecules. The enzymes that catalyze the dehydration and cyclization reactions to form lanthionine bridges have demonstrated a relaxed substrate specificity. nih.govnih.gov This promiscuity allows scientists to use these enzymes to introduce stable thioether cross-links into a wide variety of peptides, creating libraries of structurally constrained molecules with potentially new or enhanced therapeutic properties, such as GPCR agonists with improved stability and specificity. nih.govresearchgate.net
In the context of host-pathogen interactions, this compound is a key molecule at the metabolic interface between bacteria and their hosts. nih.govfrontiersin.org As a component of the bacterial cell wall, it is a direct signal recognized by the host's innate immune system. nih.govelsevierpure.com The ability of the host to detect this compound via NOD1 is a critical aspect of its defense strategy. nih.govelsevierpure.com This interaction highlights the broader theme of metabolic crosstalk, where metabolites produced by a pathogen can directly influence the host's immune response, and conversely, the host's metabolic environment can affect pathogen survival and virulence. frontiersin.orguni-greifswald.de
Manipulation of Bacterial Metabolism for this compound Production
The biosynthesis of this compound is not as widespread as that of its structural analog, m-DAP. However, studies in bacteria such as Fusobacterium nucleatum, an opportunistic oral pathogen, have elucidated potential enzymatic pathways for its formation. Understanding these pathways is crucial for developing metabolic engineering strategies to produce this compound.
Two primary enzymatic mechanisms for this compound biosynthesis have been proposed in F. nucleatum. The first involves the direct synthesis from two cysteine molecules, and the second involves the epimerization of L,L-lanthionine.
One proposed pathway involves the enzyme lanthionine synthase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. It is suggested that this enzyme can catalyze the β-replacement of L-cysteine (B1669680) with D-cysteine (B559563) to form this compound directly. researchgate.net Inhibition studies have shown that meso-diaminopimelic acid, a bioisostere of this compound, is a more potent inhibitor of lanthionine synthase than its L,L-diaminopimelate diastereomer, suggesting the active site can accommodate the meso configuration. researchgate.net
A second, more clearly defined pathway in F. nucleatum involves the conversion of L,L-lanthionine to this compound. researchgate.net This reaction is catalyzed by a putative epimerase, the gene product of FN1732, which shows some sequence identity to diaminopimelate epimerase. researchgate.net This enzyme facilitates the stereochemical inversion at one of the alpha-carbons of L,L-lanthionine to yield the meso form.
| Enzyme | Organism | Substrate | Product | KM (mM) | kcat (s-1) |
| FN1732 (putative epimerase) | Fusobacterium nucleatum | L,L-lanthionine | This compound | 1.9 ± 0.1 | 0.07 ± 0.001 |
This table presents the kinetic parameters of the putative epimerase FN1732 from F. nucleatum, demonstrating its efficiency in converting L,L-lanthionine to this compound. researchgate.net
Metabolic engineering approaches to enhance this compound production could involve the heterologous expression of genes encoding these biosynthetic enzymes in a suitable host organism. For instance, the gene for the F. nucleatum epimerase (FN1732) could be introduced into a bacterium that naturally produces L,L-lanthionine or is engineered to do so.
Further strategies could include increasing the intracellular pool of precursor amino acids, primarily cysteine. This could be achieved by overexpressing genes involved in cysteine biosynthesis or by optimizing fermentation conditions with sulfur-containing precursors. Additionally, blocking metabolic pathways that compete for cysteine could channel more of this precursor towards lanthionine synthesis.
Investigation of this compound in Bacterial Cell Wall Remodeling
This compound plays a significant role in the structure of the bacterial cell wall, particularly as a substitute for meso-diaminopimelic acid (m-DAP) in the peptidoglycan of certain bacteria. oup.com The incorporation of this compound can have notable effects on the architecture and properties of the cell wall.
In Escherichia coli, it has been demonstrated that auxotrophy for m-DAP can be overcome by supplying exogenous lanthionine. nih.gov In such cases, this compound is incorporated into the peptidoglycan in place of m-DAP. nih.gov Analysis of peptidoglycan precursors and the mature sacculi from these cells revealed that this compound can almost completely replace m-DAP. nih.gov Specifically, it was found that this compound constituted 93% of the diamino acid in the peptidoglycan precursors and the isolated sacculi. nih.gov
The incorporation of this compound into the peptidoglycan biosynthesis pathway is facilitated by the promiscuity of certain cell wall synthesizing enzymes. The MurE synthetase, which is responsible for adding the third amino acid to the UDP-MurNAc-L-Ala-D-Glu precursor, has been shown to accept this compound as a substrate in vitro, although with a higher KM value compared to its natural substrate. nih.gov This indicates a lower affinity but functional acceptance of this compound. nih.gov
The replacement of m-DAP with this compound has a direct impact on the degree of cross-linking within the peptidoglycan. High-pressure liquid chromatography (HPLC) analysis of digested peptidoglycan from E. coli grown with lanthionine showed a significantly lower proportion of the main cross-linked dimer compared to cells grown with m-DAP. nih.gov This suggests that the presence of this compound in the peptide stems may hinder the efficiency of transpeptidase enzymes that form the cross-links, leading to a more loosely cross-linked cell wall.
| Peptidoglycan Component | E. coli (Standard Growth) | E. coli (Lanthionine Supplementation) |
| Diamino Acid at Position 3 | meso-Diaminopimelic acid | This compound (93%) |
| Proportion of Dimer | High | Significantly Lower |
This table compares the peptidoglycan composition and structure in E. coli under standard conditions versus supplementation with lanthionine, highlighting the replacement of m-DAP by this compound and the consequent reduction in cross-linked dimers. nih.gov
From a functional perspective, the presence of this compound in the cell wall is also relevant to host-pathogen interactions. Like m-DAP, synthetic this compound is recognized by the human intracellular pattern recognition molecule NOD1. nih.gov NOD1 is a key sensor of the innate immune system that detects bacterial peptidoglycan fragments, triggering an inflammatory response. nih.gov This indicates that bacteria possessing this compound in their cell walls can still be detected by the host immune system through this pathway. nih.gov
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Stereoisomer Separation
The separation of diastereomers like meso-lanthionine from its (L,L)- and (D,D)- counterparts is a significant analytical challenge. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are powerful tools for achieving this resolution.
High-performance liquid chromatography is a cornerstone technique for the separation of lanthionine (B1674491) stereoisomers. Due to the identical physical properties of enantiomers and the subtle differences between diastereomers, derivatization with a chiral reagent is often employed to create diastereomeric adducts that can be resolved on a standard achiral stationary phase.
One of the most effective methods involves pre-column derivatization. The primary amino groups of the lanthionine isomers are reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or its analogues, to form diastereomers with distinct chromatographic properties. These derivatives can then be separated using reversed-phase HPLC.
Table 1: HPLC Parameters for Separation of Derivatized Lanthionine Diastereomers
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) in water with 0.1% formic acid |
| Derivatizing Agent | L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) |
| Detection | UV-Vis or Mass Spectrometry |
This table outlines a typical set of HPLC conditions used for the separation of lanthionine stereoisomers after derivatization.
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and quantification of this compound. Following chromatographic separation, the mass spectrometer can identify the compounds based on their mass-to-charge ratio (m/z), confirming the presence of lanthionine.
For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed. These techniques offer high specificity by focusing on the parent ion of the derivatized lanthionine and its characteristic fragment ions. This allows for accurate quantification even in complex biological matrices. LC-MS is particularly valuable in the analysis of lanthipeptides, where this compound may be one of several stereoisomers present.
Stereochemical Assignment Methods
The definitive assignment of the (2R, 6S) configuration of this compound requires methods that can distinguish between different stereoisomers.
Advanced Marfey's analysis is a powerful extension of the traditional Marfey's method for determining the absolute configuration of amino acids. This technique involves the derivatization of the amino acid with both L- and D- forms of a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-leucinamide (L- and D-FDLA). The resulting diastereomeric pairs are then analyzed by LC-MS.
By comparing the retention times of the L-FDLA and D-FDLA derivatives of an unknown amino acid with those of authentic standards, the absolute configuration can be unambiguously assigned. This method has been successfully applied to determine the stereochemistry of lanthionine and methyllanthionine residues in complex peptides.
While derivatization with chiral reagents followed by separation on an achiral column is common, an alternative approach is the use of a chiral stationary phase (CSP). Chiral HPLC columns are designed with a chiral selector immobilized on the stationary phase. These columns can directly separate enantiomers and diastereomers without the need for prior derivatization.
For underivatized amino acids, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have shown success. These columns can resolve a wide range of amino acid enantiomers and diastereomers based on the formation of transient diastereomeric complexes with the chiral selector. This direct method simplifies sample preparation and avoids potential side reactions associated with derivatization.
Table 2: Chiral Stationary Phases for Amino Acid Resolution
| Chiral Stationary Phase Type | Principle of Separation |
|---|---|
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Formation of transient diastereomeric complexes via hydrogen bonding, ionic, and hydrophobic interactions. |
| Pirkle-type | π-π interactions, hydrogen bonding, and steric interactions. |
| Cyclodextrin-based | Inclusion complexation and interactions with the cyclodextrin (B1172386) rim. |
This table summarizes common types of chiral stationary phases that can be used for the direct separation of amino acid stereoisomers.
Spectroscopic Approaches for Structural Elucidation
While chromatographic techniques are essential for separation and identification, spectroscopic methods provide detailed insights into the molecular structure and conformation of this compound.
Detailed experimental Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra specifically for the isolated compound this compound are not widely available in public databases. However, the principles of these techniques are fundamental to the structural elucidation of amino acids and their derivatives.
Nuclear Magnetic Resonance (NMR) for Detailed Structural Analysis: NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H NMR would reveal the chemical environment of each proton, and coupling constants between adjacent protons would provide information about the dihedral angles, helping to define the molecule's conformation. ¹³C NMR would complement this by providing information on the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to assign all proton and carbon signals and to confirm the bonding network. In the context of lanthionine-containing peptides, NMR is routinely used to determine the conformation of the cyclic structures formed by the lanthionine bridge.
Computational and Theoretical Investigations of Meso Lanthionine
Molecular Dynamics Simulations of Meso-Lanthionine-Containing Peptides
Molecular Dynamics (MD) simulations are powerful techniques for exploring the dynamic behavior and conformational landscape of peptides containing this compound mdpi.complos.org. By modeling the atomic interactions over time, MD allows researchers to observe how the thioether cross-links influence peptide folding, stability, and interactions with other molecules, such as lipid II in the case of lantibiotics mdpi.com.
Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Reaction Mechanisms
Quantum Mechanical (QM) and Molecular Mechanics (MM) calculations, often employed in hybrid QM/MM approaches, are vital for dissecting the intricate chemical mechanisms underlying this compound formation and its role in biological systems researchgate.netsci-hub.senih.govbiorxiv.orgbioexcel.eu. These methods allow for a detailed examination of bond breaking and formation, transition states, and the energetic profiles of enzymatic reactions.
Elucidation of Enzymatic Catalysis and Transition States
The biosynthesis of this compound often involves complex enzymatic pathways, such as those catalyzed by lanthionine (B1674491) synthases or other modifying enzymes acs.orgresearchgate.netnih.gov. QM/MM calculations are instrumental in understanding the catalytic mechanisms of these enzymes, including the precise steps involved in dehydration and cyclization acs.orgresearchgate.netbioexcel.eu. These studies can identify the role of specific amino acid residues in the enzyme's active site, the activation of thiol groups, and the stabilization of transition states acs.orgresearchgate.netbioexcel.euius.edu.bacatalysis.blog.
For example, QM/MM studies have been used to investigate the cross-linking mechanisms in bacterial peptidoglycan biosynthesis, exploring how meso-diaminopimelic acid (m-DAP) analogues, including this compound, interact with transpeptidases nih.govbiorxiv.orgbiorxiv.org. These calculations can reveal the energetic barriers for different reaction pathways and the precise atomic rearrangements occurring during catalysis nih.govbiorxiv.orgbioexcel.eubiorxiv.org. Understanding these transition states is crucial for comprehending enzyme efficiency and specificity bioexcel.eucatalysis.blog. Research into the biosynthesis of this compound in Fusobacterium nucleatum has utilized QM/MM to explore potential enzymatic mechanisms, suggesting pathways involving β-replacement of L-cysteine (B1669680) with D-cysteine (B559563) by lanthionine synthase or epimerization of L,L-lanthionine by a predicted diaminopimelate epimerase researchgate.netnih.gov. These studies provide detailed insights into the stereochemical control exerted by enzymes during thioether bond formation researchgate.netacs.orgnih.gov.
Ligand Binding Studies in Enzyme Active Sites
QM/MM methods are also employed to study the binding interactions of substrates, inhibitors, and other ligands within enzyme active sites, particularly those involved in this compound metabolism or formation bioexcel.eu. These studies can predict binding affinities, identify key interactions (e.g., hydrogen bonds, electrostatic interactions), and explain the selectivity of enzymes for their substrates or inhibitors nih.govbioexcel.eubiorxiv.org.
For instance, research investigating meso-diaminopimelate (m-DAP) analogues as bioisosteres has used QM/MM to model their interaction with transpeptidases involved in peptidoglycan cross-linking nih.govbiorxiv.orgbiorxiv.org. These simulations help to understand how structural modifications in m-DAP analogues, such as the incorporation of this compound or meso-cystine (B1588554), affect their binding and subsequent processing by the enzyme nih.govbiorxiv.orgbiorxiv.org. Such studies are critical for designing enzyme inhibitors or probes for understanding bacterial cell wall synthesis pathways nih.govbiorxiv.orgbiorxiv.org.
In Silico Design of Novel this compound Derivatives and Bioisosteres
The unique structural features of this compound make it an attractive target for in silico design of novel derivatives and bioisosteres with potentially enhanced or altered biological properties nih.govbiorxiv.orgbiorxiv.orgresearchgate.net. Computational approaches, including molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies, can guide the design process.
Researchers have explored this compound as a bioisostere for meso-diaminopimelic acid (m-DAP) in the context of bacterial peptidoglycan nih.govbiorxiv.orgbiorxiv.orginvivogen.comresearchgate.net. By computationally modeling the interaction of this compound-containing peptidoglycan fragments with bacterial enzymes or immune receptors like NOD1, insights into their recognition and potential therapeutic applications can be gained nih.govbiorxiv.orgbiorxiv.orginvivogen.com. For example, the design of m-DAP analogues for studying bacterial cell wall synthesis has involved the synthesis and computational evaluation of compounds like meso-cystine and this compound nih.govbiorxiv.orgbiorxiv.orgresearchgate.net. These studies aim to create synthetic probes or modified structures that can mimic or interfere with natural processes, offering avenues for new antibacterial strategies nih.govbiorxiv.orgbiorxiv.org. Furthermore, computational analysis of lanthipeptide biosynthetic enzymes can inform the design of novel lanthipeptide derivatives with improved stability or altered activity profiles researchgate.netacs.orgchalmers.se.
Emerging Research Frontiers and Methodological Innovations
Development of Chemical Probes for Cell Wall Biosynthesis and Turnover
Understanding the intricate processes of bacterial cell wall biosynthesis and turnover is crucial, and chemical probes are proving invaluable in this pursuit. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ labeling of peptidoglycan (PG), the primary component of bacterial cell walls. These probes are incorporated into sites of new PG synthesis, allowing for real-time visualization and tracking of cell wall formation and remodeling rsc.orgnih.govannualreviews.org. Research is focused on developing FDAAs with emission wavelengths spanning the visible spectrum to enable multi-color imaging and complex analyses of PG dynamics rsc.org. Beyond FDAAs, activity-based probes are being designed to specifically target and identify enzymes involved in lanthionine (B1674491) formation, such as lanthipeptide synthetases, thereby illuminating the mechanisms of lanthionine cross-linking within peptides ontosight.ai. The development of chemical tools that can specifically probe modified amino acids within cell walls is a key area of innovation, aiding in the deciphering of bacterial cell envelope architecture and its dynamic changes unil.chlehigh.edufrontiersin.orgnih.gov.
Strategies for Isotopic Labeling of Meso-Lanthionine for Metabolic Tracking
To elucidate the metabolic fate and incorporation of this compound within biological systems, sophisticated isotopic labeling strategies are employed. Stable isotopes, such as ¹³C and ¹⁵N, are incorporated into precursor molecules, which are then fed to cells or organisms. The resulting labeled metabolites, including amino acids and peptides, are analyzed using mass spectrometry (MS) to track metabolic fluxes and pathways plos.orgosti.govbiosyn.comnih.govacs.orgcreative-proteomics.comsilantes.com. Specifically, ¹³C metabolic flux analysis (MFA) is a powerful quantitative technique that uses the labeling patterns of amino acids derived from ¹³C-labeled carbon sources to map intracellular metabolic networks and reaction rates plos.orgosti.govcreative-proteomics.comnih.govfrontiersin.org. The application of MFA to peptides, rather than just amino acids, is an emerging strategy that allows for species-specific flux determination in microbial communities plos.org. The synthesis of isotopically labeled amino acids and peptides is a critical step, enabling precise tracking of these molecules through complex biological processes biosyn.comsilantes.com.
High-Throughput Screening Assays for Enzymes Modifying this compound
The discovery and characterization of enzymes that modify this compound, particularly lanthipeptide synthetases, are being accelerated by high-throughput screening (HTS) assays. These assays are designed to rapidly assess enzyme activity and identify novel enzymes or enzyme variants with desired properties. Reporter gene assays, for instance, can be coupled to the activity of specific lanthionine pathway enzymes, allowing for the detection of enzyme function in a large-scale format frontiersin.org. HTS methods are also crucial for screening libraries of engineered peptides or enzyme variants to identify those with enhanced or novel lanthionine-modifying capabilities frontiersin.orgnih.gov. The development of enzymatic assays that can efficiently measure the dehydration and cyclization reactions catalyzed by lanthipeptide synthetases is essential for understanding the mechanisms of thioether bond formation, which are central to this compound's role in peptide structure ontosight.aifrontiersin.orgnih.govnih.govasm.orgacs.org.
Interdisciplinary Approaches Integrating Synthetic Chemistry, Biochemistry, and Microbiology
The comprehensive understanding of this compound and its biological roles is increasingly reliant on interdisciplinary approaches that bridge synthetic chemistry, biochemistry, and microbiology. Synthetic biology offers powerful tools for engineering microbial hosts to produce lanthipeptides and related compounds, enabling the study of their biosynthesis and the generation of novel analogs nih.govcore.ac.ukescholarship.orgresearchgate.net. Combinatorial biosynthesis, which involves shuffling enzyme modules or precursor peptide sequences, allows for the exploration of vast chemical space and the discovery of new lanthipeptide structures with potentially enhanced bioactivities frontiersin.orgpnas.orgnih.gov. Biochemical characterization of lanthionine biosynthesis enzymes, often isolated from microbial sources, provides critical insights into their catalytic mechanisms and substrate specificities nih.govnih.govasm.orgplos.org. Integrating these disciplines allows researchers to not only study natural lanthionine-containing systems but also to engineer new pathways for the production of valuable peptides, potentially for therapeutic applications core.ac.ukpnas.orgplos.org.
Future Prospects in Understanding Unexplored Biological Functions and Pathways
The future research landscape for this compound is rich with potential for uncovering novel biological functions and pathways. While its role in lanthipeptide structure and stability is well-established, emerging research suggests broader implications. For instance, lanthionine itself has been identified as a potential uremic toxin, indicating a role in mammalian metabolism and disease nih.govmdpi.commdpi.com. Furthermore, mammalian lanthionine synthetase-like proteins (LanCLs) are being investigated for their roles in signal transduction and metabolic regulation, hinting at endogenous functions for lanthionine metabolites beyond bacterial peptide modification nih.govplos.org. The exploration of non-canonical amino acids, including those involved in lanthionine formation, is opening new avenues in protein engineering and drug discovery mdpi.comnih.govazolifesciences.comacs.orgpreprints.org. Future research will likely focus on identifying novel lanthionine-containing peptides with unique bioactivities, elucidating the precise mechanisms of lanthionine formation in diverse biological systems, and exploring the therapeutic potential of both bacterial lanthipeptides and mammalian lanthionine metabolites.
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing meso-lanthionine with high yield and structural fidelity?
- Methodological Answer : Synthesis protocols for this compound typically involve solid-phase peptide synthesis (SPPS) or enzymatic crosslinking. Key considerations include optimizing reaction conditions (e.g., pH, temperature) to minimize epimerization and using orthogonal protecting groups for cysteine residues. Structural fidelity is validated via nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS). Ensure purity (>95%) via reverse-phase HPLC with UV detection at 214 nm. Document all steps rigorously to enable reproducibility, including solvent selection and catalyst concentrations .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer : Pair chromatographic (e.g., HPLC, UPLC) and spectroscopic methods:
- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to assess purity.
- NMR : Analyze 1D (1H, 13C) and 2D (COSY, HSQC) spectra to confirm stereochemistry and backbone connectivity.
- X-ray crystallography : Resolve crystal structures to validate intramolecular disulfide geometry.
- Circular dichroism (CD) : Monitor secondary structure in solution. Cross-reference data with computational models (e.g., density functional theory) for conformation validation .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Start with cell-free systems to assess enzymatic interactions (e.g., inhibition kinetics using fluorogenic substrates) or antimicrobial activity via broth microdilution assays (MIC/MBC). For redox activity, employ glutathione reductase-coupled assays. Use triplicate measurements and include positive/negative controls (e.g., untreated samples, known inhibitors). Report IC50 values with 95% confidence intervals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data, followed by meta-analysis to quantify heterogeneity (I2 statistic). Assess confounding variables:
- Experimental variables : Differences in cell lines, assay conditions (e.g., pH, temperature), or compound purity.
- Statistical adjustments : Use random-effects models to account for inter-study variance.
- Sensitivity analysis : Exclude outliers and re-analyze effect sizes. Validate findings via independent replication studies .
Q. What strategies are recommended for elucidating this compound’s mechanistic pathways in cellular systems?
- Methodological Answer : Combine multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling or TMT multiplexing to track protein interaction networks.
- Metabolomics : LC-MS/MS to map metabolic flux changes.
Validate hypotheses using CRISPR-Cas9 knockouts of candidate pathways and live-cell imaging for real-time tracking. Cross-reference with molecular dynamics simulations to predict binding affinities .
Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?
- Methodological Answer : Design accelerated stability studies:
- Temperature/humidity : Store samples at 25°C/60% RH and 40°C/75% RH, sampling at 0, 1, 3, and 6 months.
- pH stability : Incubate in buffers (pH 1.2–7.4) mimicking gastrointestinal fluids.
- Oxidative stress : Expose to H2O2 (0.1–1 mM) and monitor degradation via LC-MS.
Use Arrhenius equations to predict shelf-life and identify degradation products with HRMS/MS .
Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties?
- Methodological Answer : Perform interspecies comparative studies (rodent vs. primate models) to assess bioavailability and metabolism differences. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters. Validate with microdosing trials (AMS detection) for first-in-human data. Ensure adherence to FDA/EMA guidelines for bioanalytical method validation (e.g., accuracy, precision ≤15%) .
Methodological Frameworks
- For hypothesis-driven research : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
- For meta-analyses : Follow COSMOS-E guidelines to combine heterogeneous datasets .
- For interdisciplinary studies : Use multilevel modeling (e.g., hierarchical linear models) to integrate molecular and systems-level data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
